(1S,3R)-3-Aminocyclopentanol hydrochloride (1S,3R)-3-Aminocyclopentanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1259436-59-3
VCID: VC0150896
InChI: InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1
SMILES: C1CC(CC1N)O.Cl
Molecular Formula: C5H12ClNO
Molecular Weight: 137.607

(1S,3R)-3-Aminocyclopentanol hydrochloride

CAS No.: 1259436-59-3

Cat. No.: VC0150896

Molecular Formula: C5H12ClNO

Molecular Weight: 137.607

* For research use only. Not for human or veterinary use.

(1S,3R)-3-Aminocyclopentanol hydrochloride - 1259436-59-3

Specification

CAS No. 1259436-59-3
Molecular Formula C5H12ClNO
Molecular Weight 137.607
IUPAC Name (1S,3R)-3-aminocyclopentan-1-ol;hydrochloride
Standard InChI InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1
Standard InChI Key SGKRJNWIEGYWGE-JBUOLDKXSA-N
SMILES C1CC(CC1N)O.Cl

Introduction

Chemical Properties

Structure and Stereochemistry

(1S,3R)-3-Aminocyclopentanol hydrochloride features a cyclopentane ring backbone with two functional groups: a hydroxyl group at position 1 with S-configuration and an amino group at position 3 with R-configuration. The hydrochloride salt form results from the protonation of the amino group with hydrochloric acid, creating a positively charged ammonium group paired with a chloride counterion.

The specific stereochemistry is crucial for its applications, as different stereoisomers (such as the 1S,3S or 1R,3S variants) demonstrate different chemical reactivities and biological activities. The stereochemical purity is typically characterized through chiral HPLC analysis and polarimetric measurements.

Physical and Chemical Characteristics

Table 1: Key Physical and Chemical Properties of (1S,3R)-3-Aminocyclopentanol Hydrochloride

PropertyValueNotes
Molecular FormulaC₅H₁₂ClNOIncludes HCl salt
Molecular Weight137.61 g/molCalculated based on atomic weights
Physical AppearanceWhite crystalline solidTypical for amino alcohol hydrochlorides
SolubilityHighly soluble in waterDue to ionic nature of hydrochloride salt
Melting Point~175-185°CEstimated based on similar compounds
LogPApproximately -0.9Indicating moderate hydrophilicity

The compound demonstrates chemical reactivity typical of amino alcohols. The amino group can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation, esterification, and other transformations. The presence of the hydrochloride salt increases water solubility but reduces solubility in non-polar organic solvents.

Synthesis Methods

General Synthetic Approaches

Several approaches can be employed to synthesize (1S,3R)-3-Aminocyclopentanol hydrochloride with the required stereochemical control:

  • Stereoselective reduction of 3-aminocyclopentanone derivatives

  • Resolution of racemic mixtures using chiral auxiliaries or enzymatic methods

  • Stereoselective functionalization of cyclopentene derivatives

  • Adaptation of synthetic routes used for stereoisomers with appropriate modifications

StepProcessKey ReagentsConditionsComments
1Hetero Diels-Alder reactionCyclopentadiene, tert-butyl nitrosyl carbonate, copper chloride20-30°C, 12hForms bicyclic intermediate
2Selective reductionZinc powder, acetic acidRoom temperatureReduces N-O bonds
3Enzymatic resolutionAlternative lipase or different chiral catalyst than in patentMild conditionsCritical for obtaining correct stereochemistry
4HydrogenationPalladium on carbon, H₂Room temperature, atmospheric pressureReduces double bond
5DeprotectionLithium hydroxide, methanol25°C, 12hRemoves protecting groups
6Salt formationAcetyl chloride, isopropanol0-25°CForms hydrochloride salt

The critical difference for obtaining the (1S,3R) isomer rather than the (1R,3S) isomer described in the patent would involve selecting appropriate enzymes or catalysts in the resolution step to favor the formation of the desired stereochemistry.

Biological Activity

Mechanism of Action

(1S,3R)-3-Aminocyclopentanol hydrochloride's biological activity is likely mediated through multiple mechanisms:

  • Hydrogen bonding interactions: Both the hydroxyl and amino groups can form hydrogen bonds with biological targets such as proteins and nucleic acids

  • Electrostatic interactions: The protonated amino group can interact with negatively charged regions of biological molecules

  • Stereochemical recognition: The specific 3D arrangement allows for selective binding to enzymes or receptors that recognize this particular stereochemistry

The compound's relatively small size and rigid cyclopentane ring structure may allow it to access binding pockets in enzymes that larger molecules cannot reach.

Activity TypeTarget SystemPotential ApplicationsEvidence Base
Enzyme InhibitionNucleotide metabolism enzymesAntiviral or anticancer therapiesSimilar compounds show inhibition of nucleotide processing enzymes
Receptor ModulationNeurological receptorsCNS disordersAmino alcohols often interact with neurotransmitter systems
Metabolic RegulationCellular metabolic pathwaysMetabolic disordersCyclopentanol derivatives can influence metabolic enzymes

While specific data for (1S,3R)-3-Aminocyclopentanol hydrochloride is limited, similar compounds in the amino alcohol class have demonstrated these activities, suggesting potential therapeutic applications worthy of further investigation.

Research Applications

Pharmaceutical Intermediates

The compound serves as a valuable chiral building block in pharmaceutical synthesis due to its defined stereochemistry and bifunctional nature. Its applications include:

  • Synthesis of more complex drug candidates where stereochemistry is critical

  • Development of enzyme inhibitors where the cyclopentanol scaffold provides a rigid framework

  • Creation of peptidomimetics where the amino alcohol functionality mimics peptide bonds

  • Production of antiviral agents, including integrase inhibitors

Analytical and Reference Standards

(1S,3R)-3-Aminocyclopentanol hydrochloride is used as:

  • A reference standard for analytical method development

  • A probe for studying stereochemical effects in biological systems

  • A model compound for investigating structure-activity relationships

  • A standard for chiral separation techniques

Table 4: Research Applications and Their Requirements

ApplicationRequired PurityKey Properties UtilizedResearch Value
Pharmaceutical synthesis≥98% with high eeDefined stereochemistry, functional groupsBuilding block for complex molecules
Enzyme studies≥95%Specific 3D structureProbing enzyme active sites
Analytical standards≥99%Stability, definable chromatographic propertiesMethod development and validation
Structure-activity studies≥95% with defined stereochemistrySpecific conformationUnderstanding molecular recognition

Comparative Analysis

Comparison with Stereoisomers

Table 5: Comparison of (1S,3R)-3-Aminocyclopentanol Hydrochloride with Its Stereoisomers

StereoisomerRelationship to (1S,3R)Expected DifferencesSynthetic Accessibility
(1S,3S)-3-Aminocyclopentanol HClDiastereomerDifferent spatial arrangement, different physical propertiesRequires different chiral resolution approach
(1R,3S)-3-Aminocyclopentanol HClEnantiomerMirror image with identical physical properties but opposite optical rotationDescribed in patent CN112574046A
(1R,3R)-3-Aminocyclopentanol HClDiastereomerDifferent spatial arrangement, different physical propertiesRequires different synthetic approach

The differences between these stereoisomers are particularly important in biological systems, where enzymes and receptors may interact selectively with specific stereochemical configurations.

Comparison with Related Compounds

The properties of (1S,3R)-3-Aminocyclopentanol hydrochloride can be better understood by comparing it with structurally related compounds:

Table 6: Comparison with Related Compounds

CompoundStructural RelationshipKey DifferencesDifferential Applications
3-AminocyclopentanolParent compound (non-salt form)Lower water solubility, free base formOrganic synthesis applications
(1S,3S)-3-Aminocyclopentanol HClDiastereomerDifferent biological activity profileAlternative pharmaceutical applications
3-AminocyclopentanoneOxidized variantMore reactive carbonyl groupPrecursor in synthesis
CyclopentanolLacks amino groupSimpler structure, different reactivityOrganic solvent, simpler applications

Future Research Directions

Research on (1S,3R)-3-Aminocyclopentanol hydrochloride could profitably expand in several directions:

  • Development of more efficient stereoselective synthesis methods with higher yields

  • Investigation of specific biological targets where the compound's stereochemistry provides unique advantages

  • Exploration of derivatization to create libraries of compounds for drug discovery

  • Comparative studies with other stereoisomers to establish clear structure-activity relationships

  • Application in asymmetric synthesis as a chiral auxiliary or catalyst

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